Boc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

GABA-B receptor antagonist regioisomeric SAR aryl substitution pattern

Boc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid (CAS 1260606-53-8; molecular formula C₁₅H₁₉Cl₂NO₄; MW 348.22 g/mol) is a chiral, non-proteinogenic β-amino acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position and a 2,4-dichlorobenzyl substituent at the α-carbon. As a protected β-amino acid building block, it is employed in the synthesis of peptidomimetics, foldamers, and protease-resistant peptide analogs.

Molecular Formula C15H19Cl2NO4
Molecular Weight 348.2 g/mol
Cat. No. B13981270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
Molecular FormulaC15H19Cl2NO4
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
InChIKeySVPWGHUSSPARJA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-2-(2,4-Dichlorobenzyl)Propanoic Acid: A Chiral Beta-Amino Acid Building Block for Specialist Peptidomimetic Synthesis and Drug Discovery Procurement


Boc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid (CAS 1260606-53-8; molecular formula C₁₅H₁₉Cl₂NO₄; MW 348.22 g/mol) is a chiral, non-proteinogenic β-amino acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position and a 2,4-dichlorobenzyl substituent at the α-carbon . As a protected β-amino acid building block, it is employed in the synthesis of peptidomimetics, foldamers, and protease-resistant peptide analogs. The 3-amino-2-arylpropanoic acid scaffold has been specifically validated as a dipeptide mimetic core for integrin antagonist programs, including α4β7-integrin/MAdCAM-1 inhibitors [1], and the 2,4-dichlorobenzyl motif has been explored in GABA-B receptor antagonist development [2]. This compound serves as a key intermediate for programs requiring Boc-SPPS-compatible, (R)-configured β-amino acid residues with a dichlorinated aromatic side chain.

Why Boc-(R)-3-Amino-2-(2,4-Dichlorobenzyl)Propanoic Acid Cannot Be Simply Replaced by Generic Analogs in Drug Discovery Procurement


This compound integrates three orthogonal structural features—Boc protection, (R) absolute configuration, and the 2,4-dichlorobenzyl substitution pattern—each of which independently determines its downstream utility. The Boc group is mandatory for Boc-SPPS workflows; substitution with Fmoc-protected analogs such as Fmoc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is incompatible with Boc-based solid-phase protocols requiring strong acid (e.g., TFMSA or HF) cleavage conditions . The regioisomeric substitution pattern on the aromatic ring profoundly affects bioactivity: in the GABA-B receptor antagonist program evaluating 3-amino-2-arylpropanoic acids, the position and number of chlorine substituents were identified as critical determinants of binding activity, with the 2,4-dichloro arrangement predicted to yield a distinct pharmacological profile compared to mono-chloro, 3,4-dichloro, or 2,5-dichloro isomers [1]. Furthermore, the (R) enantiomer cannot be replaced by its (S) counterpart (CAS 1260603-90-4) without potential inversion of biological activity, as chiral recognition is fundamental in peptidomimetic-receptor interactions .

Boc-(R)-3-Amino-2-(2,4-Dichlorobenzyl)Propanoic Acid: Quantitative Differentiation Versus Closest Analogs and Alternatives


Regioisomeric Specificity: 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Substitution Pattern

The 2,4-dichlorobenzyl substitution pattern on the 3-amino-2-arylpropanoic acid scaffold provides a distinct pharmacophoric geometry compared to the 3,4-dichlorobenzyl regioisomer. In the GABA-B receptor antagonist program reported by Prager and Schafer, the synthesis and evaluation of multiple 3-amino-2-arylpropanoic acid analogues established that the position of chlorine substitution on the benzyl ring is a critical determinant of receptor binding activity [1]. The 2,4-dichloro arrangement positions one chlorine ortho to the benzylic methylene and the second para, creating a unique electrostatic surface and steric profile that differs from the adjacent 3,4-dichloro substitution pattern found in the BMC-derived synthesis intermediate [2]. This difference translates into distinct binding interactions at the GABA-B receptor orthosteric site, where the spatial orientation of chlorine atoms alters hydrogen-bonding and hydrophobic contacts.

GABA-B receptor antagonist regioisomeric SAR aryl substitution pattern

Enantiomeric Configuration: (R)-Isomer vs. (S)-Isomer for Chiral Peptidomimetic Synthesis

The (R) enantiomer of Boc-3-amino-2-(2,4-dichlorobenzyl)propanoic acid (CAS 1260606-53-8) is one of two discrete chiral forms available as independent chemical entities, with the (S) enantiomer registered under a distinct CAS number (1260603-90-4) . In the broader class of 3-amino-2-arylpropanoic acids used as dipeptide mimetics for integrin antagonist development, stereochemistry at the α-carbon (C-2) and the β-carbon (C-3, bearing the protected amine) is critical: Gottschling et al. demonstrated that the 3-amino arylpropionic acid scaffold derives its dipeptide-mimetic character from the defined spatial relationship between the carboxylic acid terminus, the aryl side chain, and the N-terminal extension point, all of which are configuration-dependent [1]. Substituting the (R) enantiomer with the (S) form in a peptidomimetic synthesis would invert the side-chain orientation, potentially abolishing target binding.

chiral β-amino acid enantiopure building block stereochemical SAR

Protecting Group Strategy: Boc vs. Fmoc for Solid-Phase Peptide Synthesis Compatibility

The Boc protecting group confers specific compatibility with Boc-based solid-phase peptide synthesis (Boc-SPPS), which utilizes strong acid cleavage conditions (HF or TFMSA) incompatible with Fmoc groups [1]. The Fmoc analog Fmoc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid (MW 470.3 g/mol, C₂₅H₂₁Cl₂NO₄) is a substantially larger molecule (MW increase of 122.1 g/mol vs. 348.22 for the Boc-(R) compound), resulting in altered solubility properties and steric bulk during peptide coupling. Boc deprotection requires TFA treatment (standard conditions: TFA/DCM, RT, 1 h), whereas Fmoc requires basic conditions (piperidine/DMF), providing orthogonal protection strategies [2]. For synthesis sequences requiring acidic global deprotection or when Fmoc-based intermediates are unstable under the target reaction conditions, the Boc-protected building block is uniquely suitable.

Boc-SPPS Fmoc-SPPS protecting group orthogonality

Integrin Antagonist Scaffold: 3-Amino-2-Arylpropanoic Acid as a Validated Dipeptide Mimetic Core

The 3-amino-2-arylpropanoic acid scaffold has been experimentally validated as a dipeptide mimetic core in non-peptidic integrin antagonist design. Gottschling et al. (2002) demonstrated that non-peptidic compounds derived from cyclic peptide templates and incorporating 3-amino arylpropionic acid units are capable of inhibiting the α4β7-integrin/MAdCAM-1 interaction [1]. This scaffold was employed to replace the RGD or LDV dipeptide motifs in integrin-binding peptides, providing enhanced metabolic stability and synthetic tractability. Separately, US Patent 6,723,711 (Biediger et al., assigned to Texas Biotechnology Corporation) claims propanoic acid derivatives—including those with 2,4-dichlorobenzyl substitution—as inhibitors of α4β1 integrin (VLA-4) binding to VCAM-1 and fibronectin, with applications in inflammatory disease, asthma, and multiple sclerosis [2]. The Boc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid specifically provides the protected, chirally defined form of this validated pharmacophoric scaffold.

integrin α4β7 antagonist dipeptide mimetic peptidomimetic design

GABA-B Receptor Ligand Scaffold: 3-Amino-2-Arylpropanoic Acid as a Baclofen Analog Pharmacophore

The 3-amino-2-arylpropanoic acid framework was established by Prager and Schafer (1997) as a scaffold for obtaining compounds with binding activity at the GABA-B receptor site, in the context of developing baclofen, phaclofen, and saclofen analogues [1]. Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is a clinically used GABA-B agonist for spasticity; the 3-amino-2-arylpropanoic acid series represents a structural isomerization wherein the amino and aryl groups are repositioned relative to the carboxylic acid. This class-level SAR study demonstrated that these positional isomers retain GABA-B receptor binding activity and that the nature of the aryl substituent (including chloro substitution pattern) modulates activity. The 2,4-dichlorobenzyl derivative represents the dichlorinated member of this series, with the potential for enhanced receptor binding affinity compared to the mono-chloro baclofen scaffold (4-chlorophenyl), consistent with the established trend that dichlorinated aryl GABA-B ligands such as CGP54626A (3,4-dichlorobenzyl-substituted) exhibit high-affinity antagonist activity at GABA-B receptors [2].

GABA-B receptor baclofen analog CNS drug discovery

Best Research and Industrial Application Scenarios for Boc-(R)-3-Amino-2-(2,4-Dichlorobenzyl)Propanoic Acid in Scientific Procurement


Synthesis of Non-Peptidic α4β1 (VLA-4) Integrin Antagonists for Inflammatory Disease Programs

Based on the patent-protected propanoic acid derivative scaffold claimed in US 6,723,711 [1], this building block is the direct precursor for synthesizing 2,4-dichlorobenzyl-substituted α4β1 integrin (VLA-4) antagonists. Following Boc deprotection with TFA, the free amine can be elaborated with the acyl/sulfonyl cap groups specified in the patent claims to generate candidate VLA-4 inhibitors. These compounds are relevant for therapeutic programs targeting asthma, multiple sclerosis, and inflammatory bowel disease, where VLA-4/VCAM-1 blockade is a clinically validated mechanism [1].

Boc-SPPS Incorporation of β-Amino Acid Residues into Protease-Resistant Peptide Analogs

The Boc protection and free carboxylic acid functionality make this compound directly compatible with Boc-based solid-phase peptide synthesis protocols [2]. Incorporation of this β-amino acid residue into peptide sequences introduces a backbone homologation that confers resistance to proteolytic degradation while maintaining side-chain functionality. The (R) stereochemistry ensures defined helical or sheet propensity when incorporated into β-peptide foldamers, as the stereochemical patterning of β-amino acid residues is the primary determinant of secondary structure in foldamer design [3].

Structure-Activity Relationship Studies of GABA-B Receptor Ligands with Dichlorinated Aryl Substituents

For CNS drug discovery programs investigating GABA-B receptor modulation, this compound provides entry to the 3-amino-2-arylpropanoic acid structural class validated by Prager and Schafer (1997) [4]. Following Boc removal, the free amino acid can be evaluated directly in GABA-B receptor binding assays or further derivatized at the amine to generate sulfonic, phosphonic, or hydroxamic acid analogues, as described in the primary SAR study [4]. The 2,4-dichloro substitution pattern offers a distinct electronic profile compared to the mono-chloro baclofen scaffold and the 3,4-dichloro arrangement found in high-affinity antagonists such as CGP54626A [5].

Dipeptide Mimetic Core for α4β7-Integrin/MAdCAM-1 Antagonist Lead Optimization

The 3-amino-2-arylpropanoic acid scaffold has been experimentally demonstrated to function as a dipeptide mimetic in cyclic peptide-derived α4β7-integrin antagonist programs [6]. This Boc-protected (R)-enantiomer provides the chirally defined form of this dipeptide-mimetic core, enabling structure-based optimization of the aryl substituent for enhanced MAdCAM-1 binding affinity. The free carboxylic acid allows direct coupling to solid supports or solution-phase elaboration of the C-terminus, while the Boc-protected amine serves as the latent N-terminal extension point for introducing diversity elements [6].

Quote Request

Request a Quote for Boc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.